

The Versatility of 7-(4-Bromobutoxy)chromane: A Key Intermediate in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-(4-Bromobutoxy)chromane

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application notes and protocols for researchers, scientists, and drug development professionals

Introduction

7-(4-Bromobutoxy)chromane has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structure, featuring a chromane core and a flexible bromobutoxy linker, makes it an ideal starting material for the synthesis of novel multi-target ligands and hybrid molecules. The chromane scaffold itself is recognized as a "privileged structure," frequently found in biologically active compounds with a wide range of therapeutic applications, including anticancer, neuroprotective, and anti-infective properties. The bromobutoxy chain provides a reactive handle for chemists to conjugate the chromane moiety with other pharmacophores, enabling the development of innovative drugs designed to interact with multiple biological targets simultaneously. This multi-target approach is a promising strategy for addressing complex diseases such as cancer and neurodegenerative disorders.

Application Notes

Synthesis of Multi-Target Ligands for Neurodegenerative Diseases

The 7-(4-bromobutoxy) linker allows for the conjugation of the chromane scaffold with other moieties known to interact with targets relevant to neurodegenerative diseases. For instance, it can be used to synthesize dual inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes implicated in the pathology of Alzheimer's disease.

The chromane portion can interact with the peripheral anionic site (PAS) of AChE, while the other pharmacophore, attached via the butoxy linker, can bind to the catalytic active site (CAS).

One notable application is in the development of anti-neuroinflammatory agents. Chronic neuroinflammation is a key feature of many neurodegenerative conditions. Chromanone-based derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Specifically, certain analogues can suppress the activation of the NF- κ B signaling pathway by interfering with TLR4-mediated TAK1/NF- κ B and PI3K/Akt signaling cascades[1]. The 7-(4-bromobutoxy) moiety can be utilized to link the chromane core to other anti-inflammatory pharmacophores, potentially leading to synergistic effects.

Development of Novel Anticancer Agents

The chromane scaffold is a common feature in a variety of anticancer agents. The 7-(4-bromobutoxy) derivative serves as a key intermediate in the synthesis of hybrid molecules that can target multiple pathways involved in cancer progression. For example, it can be used to link a chromane moiety to a molecule that inhibits a specific protein kinase, while the chromane itself may exhibit antiproliferative activity through other mechanisms. Some chromanone derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines[2].

Creation of Hybrid Molecules for Infectious Diseases

7-(4-Bromobutoxy)chromane is instrumental in the synthesis of hybrid compounds targeting infectious agents. A notable example is the development of triclosan-chromone hybrids with potential leishmanicidal activity. In this case, the 7-(4-bromobutoxy)chromone acts as a linker to connect the chromone scaffold with triclosan, a known antimicrobial agent. This molecular hybridization can lead to compounds with enhanced efficacy and a lower propensity for developing resistance[3].

Quantitative Data

The following table summarizes the biological activity of representative compounds synthesized using a 7-O-alkoxy-chromane scaffold, highlighting the potential of this chemical space.

Compound Class	Target/Assay	IC50/EC50	Reference
Triclosan-Chromone Hybrids	Leishmania (V) panamensis amastigotes	EC50 = 9.4 - 27.5 μ g/mL	[3]
7-hydroxy-4-phenylchromen-2-one-triazole hybrids	Human gastric adenocarcinoma (AGS) cells	IC50 = 2.63 \pm 0.17 μ M	[2]
Substituted Chroman-4-ones	Sirtuin 2 (SIRT2)	IC50 = 1.5 μ M	[2]
Amino-7,8-dihydro-4H-chromenone derivatives	Butyrylcholinesterase (BChE)	IC50 = 0.65 \pm 0.13 μ M	

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one

This protocol describes the synthesis of the key intermediate, 7-(4-bromobutoxy)-4H-chromen-4-one, from 7-hydroxychromone and 1,4-dibromobutane.

Materials:

- 7-Hydroxychromone
- 1,4-Dibromobutane
- Potassium hydroxide (KOH)
- Acetonitrile (CH₃CN)
- Hexane
- Ethyl acetate

- Silica gel for column chromatography

Procedure:

- To a solution of 7-hydroxychromone (1.0 eq.) in acetonitrile, add potassium hydroxide (2.0 eq.).
- Stir the mixture at room temperature for 10 minutes.
- Add 1,4-dibromobutane (1.2 eq.) to the reaction mixture.
- Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
- After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 7-(4-bromobutoxy)-4H-chromen-4-one as a pale yellow oil (Yield: 82%)[3].

Characterization Data for 7-(4-Bromobutoxy)-4H-chromen-4-one:

- $^1\text{H-NMR}$ (CDCl_3): δ 8.14 (d, $J = 9.0$ Hz, 1H), 7.81 (d, $J = 6.0$ Hz, 1H), 6.99 (dd, $J = 9.0, 2.2$ Hz, 1H), 6.86 (d, $J = 2.3$ Hz, 1H), 6.31 (d, $J = 6.1$ Hz, 1H), 4.12 (t, $J = 6.0$ Hz, 2H), 3.53 (t, $J = 6.5$ Hz, 2H), 2.18 - 2.09 (m, 2H), 2.09 - 1.98 (m, 2H).
- $^{13}\text{C-NMR}$ (CDCl_3): δ 177.02, 163.35, 158.24, 154.88, 127.26, 118.83, 114.75, 112.97, 100.93, 67.58, 33.17, 29.29, 27.63.

Protocol 2: Synthesis of a Triclosan-Chromone Hybrid

This protocol outlines the coupling of 7-(4-bromobutoxy)-4H-chromen-4-one with triclosan.

Materials:

- 7-(4-Bromobutoxy)-4H-chromen-4-one
- Triclosan

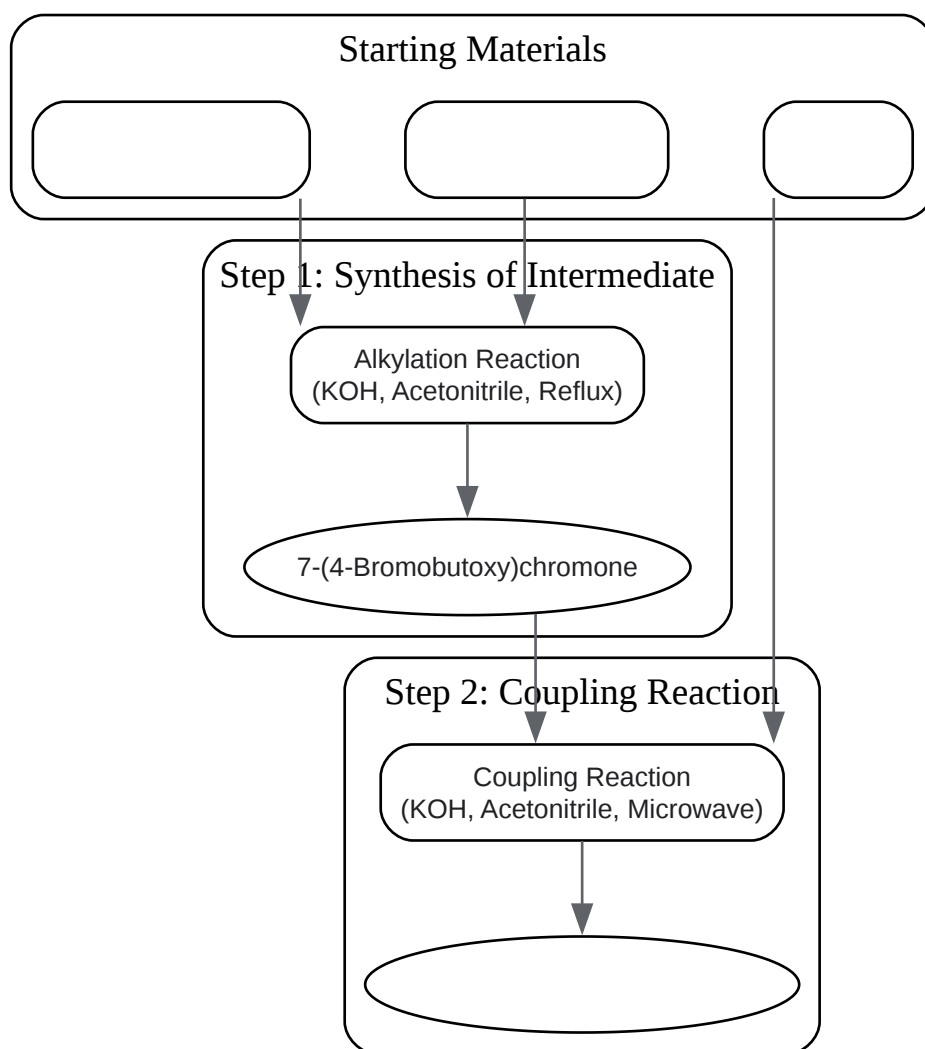
- Potassium hydroxide (KOH)
- Acetonitrile (CH₃CN)

Procedure:

- In a flask, dissolve triclosan (1.1 eq.) and potassium hydroxide (2.0 eq.) in acetonitrile.
- Stir the mixture under reflux for 5 minutes using microwave irradiation.
- Add 7-(4-bromobutoxy)-4H-chromen-4-one (1.0 eq.) to the reaction mixture.
- Continue to reflux for an additional 30 minutes under microwave irradiation[3].
- After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the final hybrid product.

Visualizations

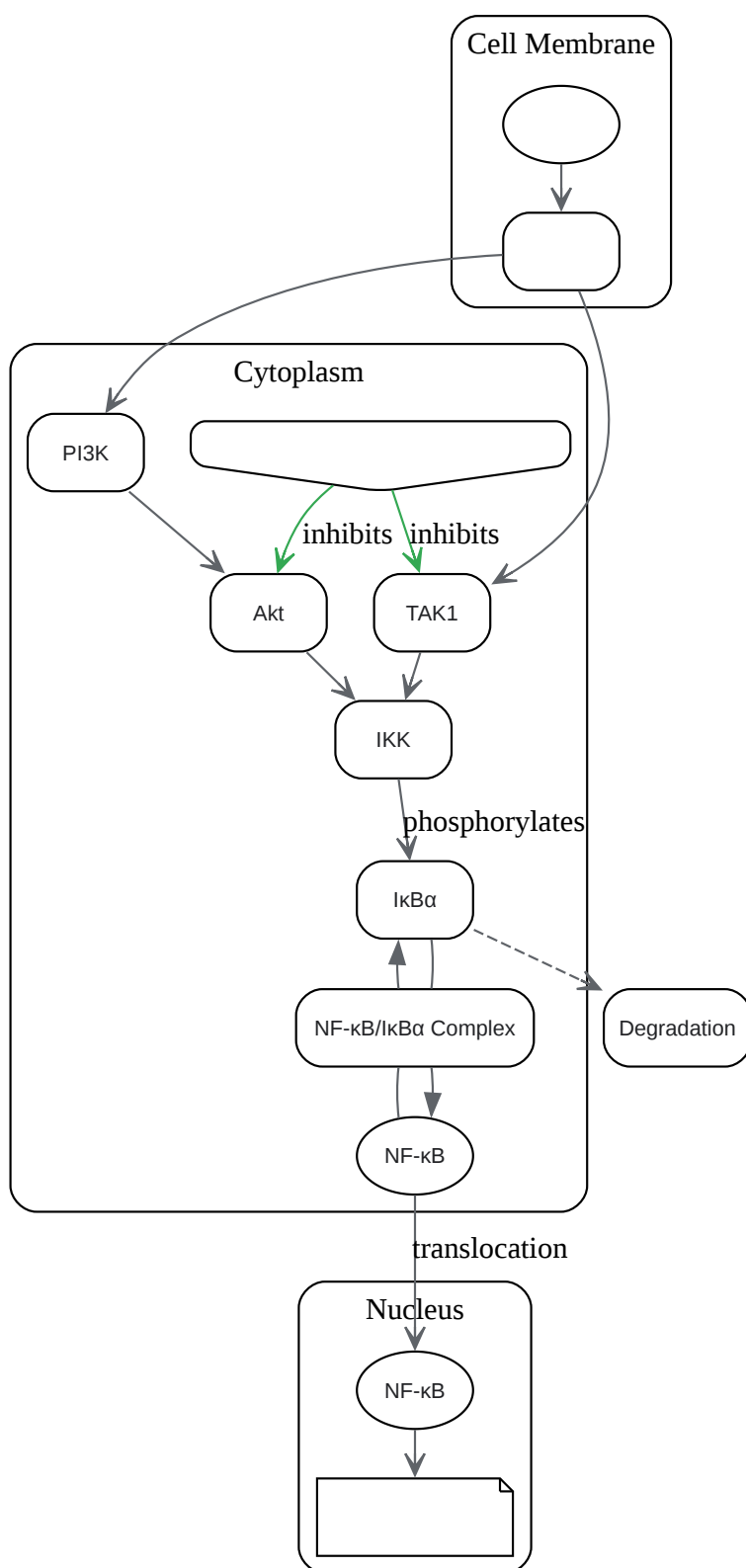
Experimental Workflow for Hybrid Molecule Synthesis



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Caption: Workflow for the synthesis of a triclosan-chromone hybrid molecule.

Signaling Pathway: Inhibition of NF- κ B Activation by Chromanone Derivatives



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